
2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Translocator Protein Ligands
Compounds structurally related to 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide have been studied for their affinity towards the translocator protein (TSPO), which plays a significant role in anxiolytic and neuroprotective activities. A new class of compounds, synthesized from pyrazolo[3,4-b]quinoline derivatives, has shown high TSPO affinity, indicating potential for further research into anxiolytic and neuroprotective agents (Cappelli et al., 2011).
Structural Aspects and Properties of Amides
The structural aspects of amide-containing isoquinoline derivatives have been investigated, revealing that these compounds can form gels or crystalline solids upon treatment with various acids. This study provides insights into the structural versatility of these compounds and their potential applications in material science and pharmaceutical formulation (Karmakar et al., 2007).
Antimalarial Activity
A series of compounds, including those related to this compound, have been synthesized and evaluated for their antimalarial activity. These studies suggest the potential of such compounds in the development of new antimalarial drugs, emphasizing the importance of quantitative structure-activity relationships in optimizing their efficacy (Werbel et al., 1986).
Antitubercular Agents
Research into 2-(quinolin-4-yloxy)acetamides has identified potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds have shown activity against drug-resistant strains and low toxicity, suggesting their potential as candidates for developing new treatments for tuberculosis (Pissinate et al., 2016).
Antiprotozoal Agents
A new series of quinoxaline-based 1,3,4-oxadiazoles has demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, outperforming reference drugs in some cases. This highlights the potential of structurally similar compounds to this compound in the treatment of protozoal infections (Patel et al., 2017).
特性
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21(23-19-12-6-11-18-17(19)10-7-13-22-18)20(24-14-4-5-15-24)16-8-2-1-3-9-16/h1-15,20H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKBLUYRDUOXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
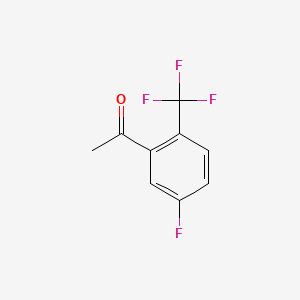
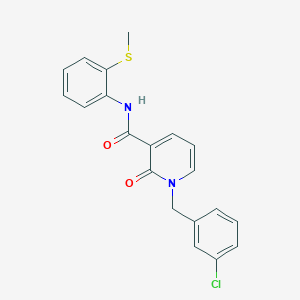
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
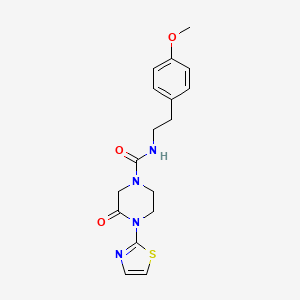
![3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride](/img/structure/B2563933.png)
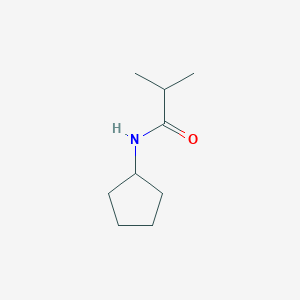
![5-(Trichloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2563935.png)

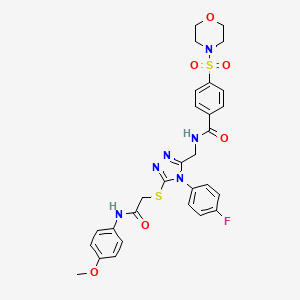
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2563939.png)

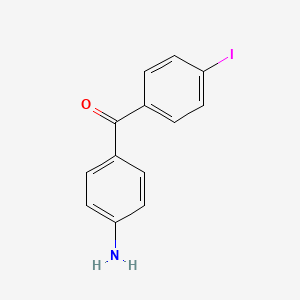
![1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2563947.png)

